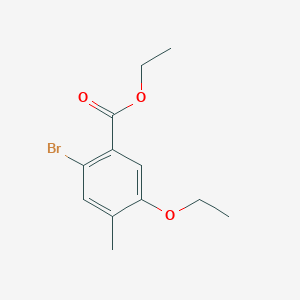

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate

Descripción general

Descripción

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of approximately 287.15 g/mol. It belongs to the class of benzoate esters and is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 4-position of the benzoate ring. This unique arrangement may influence its reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 287.15 g/mol |

| Purity | Typically ≥95% |

Synthesis

This compound can be synthesized through various methods, often involving bromination and esterification processes. The synthesis typically requires careful optimization to achieve high yields and purity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, structural analogs have shown selective activity against specific cancer cell lines, such as breast cancer cells (e.g., SK-BR-3 and ZR-75-1) . The selectivity ratios indicate that modifications in the structure can lead to enhanced potency against certain cell types.

The biological activity of this compound may involve interactions with cellular targets such as enzymes or receptors involved in tumor growth or proliferation. For example, compounds with similar structures have been found to inhibit pathways associated with cancer cell survival .

Case Studies

- Antitumor Selectivity : A study investigated various derivatives of benzoate esters, including this compound, revealing that specific substitutions could enhance selectivity against breast cancer cell lines. Compounds with lower ED50 values demonstrated higher potency .

- Synthesis of Indole Derivatives : This compound has been utilized in the synthesis of indole derivatives, which are known for their diverse biological activities, including anticancer properties . The synthesis process often involves multiple steps to ensure the desired biological activity is retained.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique features:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2; ethoxy group present | Potential antitumor activity |

| Ethyl 3-bromo-5-methoxybenzoate | Different bromine position | Varies in potency |

| Ethyl 2-chloro-5-methylbenzoate | Chlorine instead of bromine | Different biological profile |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further functionalization, making it a versatile building block in medicinal chemistry.

Case Study: Synthesis of Antitumor Agents

A recent study highlighted the use of this compound as a precursor for synthesizing thiazolopyrimidine derivatives, which exhibit significant antitumor activity. The compound was subjected to a series of reactions that included nucleophilic substitution and cyclization, resulting in high-yielding products with promising biological activity against cancer cell lines .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and insecticides.

Case Study: Development of SGLT2 Inhibitors

In the synthesis of SGLT2 inhibitors, this compound has been utilized as an intermediate. The compound undergoes bromination and subsequent reactions to yield compounds that demonstrate efficacy in managing diabetes by inhibiting glucose reabsorption in the kidneys .

Synthetic Methodology

The preparation of this compound involves several synthetic steps that enhance its utility in various applications:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination | Dry carbon tetrachloride, light irradiation | ~50% |

| 2 | Nucleophilic Substitution | Varies based on target compound | High |

| 3 | Cyclization | Varies based on target compound | High |

These methods enable chemists to create diverse derivatives with tailored properties for specific applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the C2 position undergoes nucleophilic substitution under controlled conditions. Key pathways include:

a. Amination

Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF, THF) yields substituted aniline derivatives. For example:

Yields range from 65–85% , depending on the amine’s nucleophilicity and solvent choice .

b. Hydroxylation

Alkaline hydrolysis (NaOH/H₂O, reflux) replaces bromine with a hydroxyl group, forming ethyl 5-ethoxy-4-methyl-2-hydroxybenzoate:

Transition Metal-Catalyzed Coupling Reactions

The bromine site participates in cross-coupling reactions, enabling carbon–carbon bond formation.

Example Carbonylation Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

CO insertion into the Pd–C bond.

Ester Functionalization

The ethoxycarbonyl group undergoes hydrolysis or transesterification:

a. Acidic Hydrolysis

Concentrated H₂SO₄ (reflux, 6–8 h) cleaves the ester to 2-bromo-5-ethoxy-4-methylbenzoic acid:

b. Transesterification

Methanol/NaOMe converts the ethyl ester to methyl ester at 60°C (yield: ~90%) .

Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination produces a substituted styrene derivative:

This reaction is highly sensitive to steric effects and base strength.

Bromine Recycling via Radical Pathways

N-Bromosuccinimide (NBS) and AIBN in CCl₄ regenerate brominated intermediates under light :

Stability and Side Reactions

Propiedades

IUPAC Name |

ethyl 2-bromo-5-ethoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGUGQIJQXUSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213939 | |

| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350759-94-2 | |

| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350759-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-5-ethoxy-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.